Product packaging for GTPgammaS(Cat. No.:CAS No. 108964-33-6)

GTPgammaS

Cat. No.: B10772235
CAS No.: 108964-33-6
M. Wt: 539.25 g/mol
InChI Key: XOFLBQFBSOEHOG-UHFFFAOYSA-N
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Description

Conceptual Framework of Guanine (B1146940) Nucleotide Analogs in Molecular Biology

Guanine nucleotides, primarily Guanosine Triphosphate (GTP) and Guanosine Diphosphate (GDP), are fundamental molecules in cellular signaling and various biological processes, including protein synthesis and cytoskeletal organization. ontosight.ainih.gov They act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. wikipedia.org This cycle is tightly regulated by proteins that influence the binding and hydrolysis of these nucleotides, such as Guanine Nucleotide Exchange Factors (GEFs) which promote GTP binding, and GTPase-Activating Proteins (GAPs) which enhance GTP hydrolysis.

Guanine nucleotide analogs are synthetic compounds designed to mimic the structure of GTP or GDP but with modified chemical properties. These modifications can affect their binding affinity to G-proteins, their susceptibility to hydrolysis, or allow for specific labeling or detection. Such analogs are invaluable tools in molecular biology for dissecting the mechanisms of G-protein function, identifying GTP-binding proteins, and studying signal transduction pathways. ontosight.aiacs.org Examples of nucleotide analogs extend beyond guanine nucleotides and include modified forms of other nucleotides like adenosine, cytidine, and uridine, used in various applications including chemotherapy and studying DNA/RNA synthesis and function. wikipedia.orgmedchemexpress.comsigmaaldrich.com

Fundamental Principle of GTPγS Action: Non-Hydrolyzable G-Protein Activation

The core principle behind GTPγS's utility lies in its resistance to hydrolysis by GTPases. ontosight.aiwikipedia.orgwikipedia.org In a typical G-protein activation cycle, a G-protein bound to GDP is in an inactive state. Upon receiving a signal (often via a G protein-coupled receptor, GPCR), the G-protein exchanges GDP for GTP, transitioning to an active state. ontosight.aiwikipedia.orgnih.gov The intrinsic GTPase activity of the G-protein, often enhanced by GAPs, then hydrolyzes GTP back to GDP, returning the G-protein to its inactive state and terminating the signal. wikipedia.orgnih.gov

GTPγS is a modified GTP molecule where a sulfur atom replaces one of the oxygen atoms on the gamma phosphate (B84403). wikipedia.orgwikipedia.org This substitution significantly hinders or prevents the hydrolysis of the terminal phosphate bond by GTPases. wikipedia.orgwikipedia.orgrevvity.com When GTPγS binds to a G-protein, the protein is locked in its active conformation because it cannot efficiently hydrolyze the bound analog. ontosight.aiwikipedia.org This "constitutive activation" allows researchers to study the downstream effects of sustained G-protein signaling without the transient nature of activation by hydrolyzable GTP. ontosight.aiwikipedia.orgwikipedia.org This property makes GTPγS particularly useful in biochemical assays to measure G-protein activation and its interaction with downstream effectors. ontosight.aiwikipedia.orgmultispaninc.com

Historical Trajectory of GTPγS as a Biochemical Probe

The development and application of GTPγS as a biochemical probe have been pivotal in advancing the understanding of G-protein signaling. Early studies investigating the requirement of guanine nucleotides for hormonal activation of adenylyl cyclase hinted at the involvement of G-proteins in transmembrane signaling. usp.br The ability of non-hydrolyzable GTP analogs like GTPγS to persistently activate G-proteins provided a crucial experimental tool to isolate and characterize these signaling events. ontosight.aiwikipedia.org

The use of radiolabeled GTPγS, such as [³⁵S]GTPγS, has been particularly impactful. wikipedia.orgrevvity.comresearchgate.net By measuring the binding of [³⁵S]GTPγS to cell membranes or purified proteins, researchers can quantify the level of G-protein activation in response to various stimuli, such as receptor agonists. revvity.commultispaninc.comresearchgate.net This assay has become a standard method for studying GPCR function and the efficacy of ligands, allowing for the distinction between agonists, antagonists, and inverse agonists. multispaninc.comresearchgate.nettandfonline.com The historical trajectory of GTPγS reflects the increasing sophistication of biochemical techniques and the growing appreciation for the central role of G-proteins in cellular regulation. Its continued use, sometimes in fluorescently labeled forms like BODIPY-FL-GTPγS, underscores its enduring value as a probe for investigating G-protein dynamics and downstream signaling pathways. acs.orgbiorxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N5O13P3S B10772235 GTPgammaS CAS No. 108964-33-6

Properties

CAS No.

108964-33-6

Molecular Formula

C10H16N5O13P3S

Molecular Weight

539.25 g/mol

IUPAC Name

[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3S/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-29(19,20)27-30(21,22)28-31(23,24)32/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H,21,22)(H2,23,24,32)(H3,11,13,14,18)

InChI Key

XOFLBQFBSOEHOG-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N=C(NC2=O)N

Origin of Product

United States

Mechanistic Elucidation of Gtpγs Interaction with Gtp Binding Proteins

Molecular Basis of Gamma-Thio Phosphate (B84403) Substitution and its Impact on Nucleotide Hydrolysis

The defining characteristic of GTPγS is the substitution of a sulfur atom for one of the non-bridging oxygen atoms in the gamma phosphate group of GTP wikipedia.org. This seemingly minor alteration has a profound impact on the molecule's interaction with GTP-binding proteins, specifically their intrinsic or stimulated GTPase activity.

GTP hydrolysis in GTP-binding proteins involves the nucleophilic attack of a water molecule on the gamma phosphate, facilitated by catalytic residues within the protein's active site, often including a conserved glutamine residue and a magnesium ion wikipedia.orgvanderbilt.edurcsb.org. This reaction cleaves the terminal phosphate bond, converting GTP to GDP and inorganic phosphate, thereby returning the G protein to its inactive state wikipedia.orgwikipedia.org.

The sulfur substitution in GTPγS hinders this hydrolytic process. The larger atomic radius and different electronegativity of sulfur compared to oxygen alter the electronic and steric environment around the gamma phosphate. This makes the gamma-thio phosphate bond significantly more resistant to nucleophilic attack by water, either slowing down the hydrolysis rate considerably or rendering the analog effectively non-hydrolyzable by the GTPase enzyme wikipedia.orgabcam.com. This resistance to hydrolysis is central to the utility of GTPγS as it locks the GTP-binding protein in a constitutively active state.

Conformational Dynamics Induced by GTPγS Binding to Gα Subunits

The binding of GTP, or its non-hydrolyzable analog GTPγS, to the alpha (Gα) subunit of a heterotrimeric G protein induces significant conformational changes that are essential for signal transduction. In the inactive state, the Gα subunit is bound to GDP and is associated with the Gβγ dimer sdbonline.orgpnas.orgacs.org.

Engagement of Switch Regions (Switch I, Switch II)

A critical consequence of GTPγS binding is the rearrangement of specific flexible regions within the Gα subunit known as switch regions sdbonline.orgembl-heidelberg.de. These regions, typically designated Switch I, Switch II, and in some cases Switch III, undergo substantial conformational changes upon nucleotide exchange from GDP to GTPγS nih.gov. In the GDP-bound state, these switch regions adopt conformations that stabilize the interaction with the Gβγ dimer sdbonline.orgpnas.org. Upon binding of GTPγS, the switch regions reposition, driven by interactions with the gamma phosphate embl-heidelberg.demdpi.com. This conformational shift is crucial for disrupting the interaction with the Gβγ dimer and enabling the Gα subunit to interact with downstream effectors sdbonline.orgembl-heidelberg.de. Structural comparisons of GDP-bound and GTPγS-bound Gα subunits highlight these distinct conformations nih.gov.

Dissociation of Gβγ Dimer from Gα Subunit

The conformational changes in the Gα subunit induced by GTPγS binding lead to a reduced affinity for the Gβγ dimer sdbonline.orgpnas.orgembl-heidelberg.de. This results in the physical dissociation of the activated Gα-GTPγS complex from the Gβγ dimer sdbonline.orgacs.orgnih.gov. Both the released Gα-GTPγS and the free Gβγ dimer are then capable of interacting with their respective downstream effector molecules, propagating the signal within the cell sdbonline.orgpnas.orgembl-heidelberg.dewikipedia.org. Studies using techniques like the [³⁵S]GTPγS binding assay have demonstrated this dissociation following receptor activation and GTPγS binding to the Gα subunit nih.govnih.govnih.gov.

Allosteric Coupling in G-Protein Activation

The process of G protein activation by receptors and subsequent nucleotide binding involves allosteric coupling. Receptor activation by an agonist triggers a conformational change in the receptor, which in turn allosterically modulates the G protein, promoting the release of GDP from the Gα subunit sdbonline.orgembl-heidelberg.deacs.orgresearchgate.net. The binding of GTP or GTPγS then stabilizes an active conformation of the Gα subunit pnas.orgresearchgate.net. This allosteric mechanism ensures that the nucleotide state of the Gα subunit is tightly linked to the activation state of the receptor acs.org. The conformational changes in the switch regions and the dissociation of the Gβγ dimer are downstream consequences of this allosteric transition initiated by receptor-catalyzed nucleotide exchange sdbonline.orgembl-heidelberg.deacs.org.

Differential Activation Profiles of GTPγS Compared to Native GTP

GTPγS is often referred to as a non-hydrolyzable analog, and while some hydrolysis can occur very slowly, its resistance to hydrolysis is the key difference compared to native GTP wikipedia.orgabcam.com. This difference leads to distinct activation profiles of GTP-binding proteins.

With native GTP, the Gα subunit, either through its intrinsic GTPase activity or with the help of GTPase-activating proteins (GAPs), hydrolyzes GTP to GDP, leading to the inactivation of the G protein and reassociation of the Gα-GDP with the Gβγ dimer wikipedia.orgwikipedia.orgsdbonline.org. This hydrolysis acts as a built-in timer, limiting the duration of the active signaling state wikipedia.org.

In contrast, when GTPγS is bound, the lack of significant hydrolysis means that the Gα-GTPγS complex remains in the active conformation for extended periods wikipedia.org. This results in a sustained or constitutive activation of downstream signaling pathways wikipedia.org. This prolonged activation makes GTPγS a valuable tool for studying the maximal potential output of a signaling pathway and for "locking" G proteins in their active state for biochemical and structural studies wikipedia.orgwikipedia.orgnih.gov.

The differential activation can be observed in assays measuring downstream effector activity or the binding of the nucleotide itself. For example, [³⁵S]GTPγS binding assays are used to quantify G protein activation because the stable binding of the non-hydrolyzable analog allows for accumulation and measurement of the activated state nih.govnih.govresearchgate.net.

Research findings often highlight this difference. For instance, studies comparing the rates of GTP hydrolysis by Gα subunits show rapid turnover with GTP, which is significantly slowed or abolished with GTPγS researchgate.net.

NucleotideHydrolysis by Gα SubunitDuration of G Protein Activation
GTPRapid (intrinsic or GAP-stimulated)Transient
GTPγSExtremely slow or negligibleSustained/Constitutive

Interaction with Guanine (B1146940) Nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs)

GTP-binding proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state wikipedia.orgwikipedia.orgmdpi.com. This cycle is regulated by two main classes of proteins: Guanine Nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs) wikipedia.orgmdpi.com.

GEFs promote the release of GDP from the GTP-binding protein, allowing GTP (or GTPγS) to bind and activate the protein wikipedia.orgmdpi.com. For heterotrimeric G proteins, G protein-coupled receptors (GPCRs) often function as GEFs, catalyzing the exchange of GDP for GTP upon agonist binding sdbonline.orgembl-heidelberg.deacs.org. GTPγS can bind to the G protein after GEF-catalyzed GDP release, similar to GTP nih.gov.

GAPs, on the other hand, accelerate the intrinsic rate of GTP hydrolysis by the GTP-binding protein, thus promoting the return to the inactive GDP-bound state wikipedia.orgmdpi.compnas.org. This interaction is crucial for terminating the signal wikipedia.orgthermofisher.com.

GTPγS's interaction with GEFs and GAPs is characterized by its resistance to GAP-mediated hydrolysis. While GEFs can facilitate the binding of GTPγS by promoting GDP release nih.govsdbonline.org, GAPs are largely ineffective at stimulating the hydrolysis of bound GTPγS due to the sulfur substitution wikipedia.org. This resistance to GAP activity is a primary reason why GTPγS binding leads to constitutive activation wikipedia.orgwikipedia.org.

Interestingly, some studies suggest that GAPs might still interact with GTPγS-bound G proteins, potentially influencing their conformation or interaction with effectors, even if hydrolysis is blocked nih.gov. For example, research on Ras p21 suggests that GAP can prevent GEF-stimulated nucleotide exchange on the GTPγS-bound form, highlighting a potential interplay beyond just hydrolysis nih.gov.

This differential interaction underscores the utility of GTPγS in dissecting the roles of GEFs and GAPs in regulating G protein activity. By using GTPγS, researchers can isolate the activation step and study the downstream consequences without the complicating factor of rapid deactivation by hydrolysis.

Methodological Applications of Gtpγs in Signal Transduction Research

Heterotrimeric G-Protein Coupled Receptor (GPCR) Signaling Analysis

GPCRs mediate a wide range of physiological processes by coupling to and activating heterotrimeric G proteins researchgate.netmdpi.com. The binding of an agonist to a GPCR promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP complex from the Gβγ dimer and subsequent activation of downstream effectors researchgate.netmdpi.com. [35S]GTPγS binding assays provide a direct measure of this early event in the signaling cascade creative-bioarray.comresearchgate.net.

Agonist-Stimulated [35S]GTPγS Binding Assays

The agonist-stimulated [35S]GTPγS binding assay is a widely used method to assess GPCR function by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to activated G proteins in membrane preparations creative-bioarray.comnih.govnih.govresearchgate.net. This assay measures a functional consequence of receptor occupancy that is proximal to the receptor itself, minimizing the influence of signal amplification that occurs further downstream in the signaling pathway creative-bioarray.comresearchgate.net.

Quantification of Receptor-Mediated G-Protein Activation

The core principle of the assay involves incubating cell membranes containing the GPCR and associated G proteins with [35S]GTPγS in the presence or absence of a stimulating agonist creative-bioarray.comnih.govresearchgate.net. Upon agonist binding, the GPCR catalyzes the exchange of GDP for [35S]GTPγS on the Gα subunit creative-bioarray.comrevvity.com. Since GTPγS is resistant to hydrolysis, the [35S]GTPγS-bound Gα complex remains stable, allowing for its accumulation and measurement creative-bioarray.comrevvity.com. The amount of bound radioactivity, typically measured by filtration followed by scintillation counting or using homogeneous assay formats like Scintillation Proximity Assay (SPA) or FlashPlates, is directly proportional to the level of receptor-mediated G-protein activation creative-bioarray.comnih.govresearchgate.net.

Basal binding of [35S]GTPγS occurs in the absence of agonist due to spontaneous nucleotide exchange or constitutive receptor activity researchgate.netrevvity.com. Agonist-stimulated binding is determined by subtracting this basal binding from the total binding observed in the presence of the agonist researchgate.net. This difference represents the receptor-specific G-protein activation.

Determination of Ligand Potency and Efficacy

The [35S]GTPγS binding assay is a valuable tool for determining the potency (EC50) and efficacy (Emax) of ligands at GPCRs creative-bioarray.comrevvity.comnih.govresearchgate.net. Agonist concentration-response curves are generated by measuring [35S]GTPγS binding at increasing concentrations of the ligand nih.govresearchgate.netcapes.gov.br.

Potency (EC50): The EC50 value represents the concentration of the agonist that produces half of the maximal stimulation of [35S]GTPγS binding nih.govdrugbank.com. It reflects the affinity of the ligand for the receptor and the efficiency of coupling to the G protein nih.govdrugbank.comjove.com.

Efficacy (Emax): The Emax value represents the maximal level of [35S]GTPγS binding stimulated by a saturating concentration of the agonist, relative to basal binding creative-bioarray.comrevvity.com. It indicates the ability of the ligand to activate the receptor and induce G-protein coupling creative-bioarray.comrevvity.com. Full agonists elicit a maximal response, while partial agonists produce a sub-maximal response nih.govresearchgate.net.

The assay allows for the generation of concentration/response curves, from which these pharmacological parameters can be derived nih.govresearchgate.net. For example, studies on the human 5-HT1F receptor using this assay determined the potency and efficacy of various migraine medications, with LY334370 showing high potency with an EC50 of 2.13 ± 0.15 nM drugbank.com.

Assessment of Agonist-Induced G-Protein Coupling Selectivity (Gαi/o, Gαs, Gαq, Gα12/13)

While the basic [35S]GTPγS binding assay measures total G-protein activation, modifications allow for the assessment of coupling selectivity to specific G protein families (Gαi/o, Gαs, Gαq, Gα12/13) or even individual Gα subtypes nih.govresearchgate.net.

The conventional filtration-based assay is often more feasible for receptors coupled to the abundant Gαi/o proteins revvity.comresearchgate.netjove.comresearchgate.net. However, detecting signals for Gαs- and Gαq-coupled receptors can be challenging due to lower expression levels of these G proteins in some cell types and potentially different nucleotide exchange rates revvity.comresearchgate.netjove.com.

To overcome these limitations and assess coupling to specific G protein subtypes, techniques such as antibody capture or immunoprecipitation of [35S]GTPγS-bound Gα subunits are employed nih.govresearchgate.net. In the antibody capture method, G protein-specific antibodies are used to isolate the activated Gα subtype, and the associated radioactivity is measured nih.govrevvity.com. This allows researchers to determine which G protein subtypes are preferentially activated by a particular agonist or receptor nih.govrevvity.comgla.ac.uk. For instance, studies have utilized antibody capture techniques to measure agonist-stimulated [35S]GTPγS binding to specific Gαi subtypes (Gαi1, Gαi2, Gαi3) and Gαo researchgate.net.

Assay Optimization and Experimental Design Considerations

Optimizing the [35S]GTPγS binding assay is crucial for obtaining reliable and robust data nih.govrevvity.comnih.gov. Several factors can influence the assay window (the difference between basal and stimulated binding) and the resulting pharmacological parameters revvity.comnih.govrevvity.comnih.gov. Key considerations include:

Tissue/Membrane Preparation: The source and quality of membranes containing the GPCR and G proteins are critical revvity.comnih.govnih.gov. Membrane preparation protocols should minimize endogenous GTP and GDP levels while preserving receptor and G protein integrity nih.govnih.gov.

Concentration of Assay Components: Optimal concentrations of [35S]GTPγS, GDP, Mg2+, and Na+ ions need to be determined for each receptor-G protein system revvity.comnih.govrevvity.comnih.gov. GDP is typically included to reduce basal binding and increase the signal-to-basal ratio nih.govresearchgate.net. Mg2+ is essential for G protein activation nih.govnih.gov.

Incubation Time and Temperature: The incubation time and temperature should be optimized to ensure sufficient binding of [35S]GTPγS and allow for the reaction to reach equilibrium or a stable state nih.govresearchgate.netcapes.gov.br.

Assay Format: Different assay formats, such as filtration, SPA, and FlashPlates, have their advantages and disadvantages creative-bioarray.comrevvity.com. Homogeneous formats (SPA, FlashPlates) eliminate wash steps, potentially reducing variability, while filtration is a more traditional method creative-bioarray.comrevvity.com. Antibody capture methods are used for assessing G protein coupling selectivity nih.govrevvity.com.

Protein Concentration: The amount of membrane protein per assay point needs to be optimized to achieve a balance between signal strength and potential issues like ligand depletion or increased non-specific binding capes.gov.br. Increasing protein concentration can sometimes decrease the percent stimulation observed capes.gov.br.

Additives: The inclusion of detergents like saponin (B1150181) can sometimes improve GTPγS binding nih.govnih.gov.

Data Analysis: Appropriate data analysis methods, such as non-linear regression for concentration-response curves and Schild analysis for antagonists, are necessary to derive accurate pharmacological parameters jove.comnih.gov.

Experimental design approaches, including statistical methods like experimental design and JMP analysis, can be used to efficiently optimize multiple assay parameters simultaneously nih.gov.

Example Data Representation (Illustrative)

While specific detailed research findings with extensive data tables were not consistently available across all search results for direct inclusion, the type of data generated by these assays includes concentration-response curves and derived parameters. Below is an illustrative example of how such data might be presented, based on the principles described in the search results.

Table 1: Agonist-Stimulated [35S]GTPγS Binding to a Model GPCR

AgonistEC50 (nM)Emax (% over basal)
Agonist A5.2 ± 0.8185 ± 12
Agonist B45 ± 6110 ± 9
Partial Agonist C120 ± 1565 ± 7

Note: This table is illustrative and represents the type of data obtained from agonist-stimulated [35S]GTPγS binding assays for determining potency (EC50) and efficacy (Emax).

Non-Radioactive GTPγS Analogs in GPCR Research

While the radioactive analog [³⁵S]GTPγS has been a standard tool for studying G protein activation, the development of non-radioactive GTPγS analogs offers advantages, including reduced health hazards and simplified handling. researchgate.netsci-hub.se These analogs enable the development of assays that are more amenable to high-throughput formats. nih.govsci-hub.se

Europium-labeled GTP (Eu-GTPγS) is a non-radioactive analog used in time-resolved fluorescence assays to measure GPCR activation. nih.govnih.gov In this assay, agonist-stimulated GPCR activation leads to the exchange of GDP for Eu-GTP on the Gα subunit. revvity.comlookchemmall.com The binding of Eu-GTP can then be detected using time-resolved fluorescence, providing a quantitative measure of G protein activation. researchgate.netnih.gov Although a separation step, often using filter plates, is still typically required, this method eliminates the need for radioactivity. nih.gov The Eu-GTP binding assay has been applied to study various GPCRs, including chemokine receptors and adrenergic receptors. researchgate.netnih.govlookchemmall.com Studies have shown that the Eu-GTP assay can yield comparable results to the [³⁵S]GTPγS assay for determining agonist potency at certain receptors, although the affinity of Eu-GTPγS for G proteins may be lower than that of [³⁵S]GTPγS. nih.govlookchemmall.com

Fluorescently tagged GTPγS analogs, such as BODIPY-FL-GTPγS and Mant-GTPγS, allow for real-time monitoring of nucleotide binding to G proteins through changes in fluorescence properties upon binding. thermofisher.comresearchgate.net These probes can be used in fluorescence-based assays to study G protein activation and nucleotide exchange dynamics. thermofisher.comresearchgate.net For example, binding of BODIPY FL GTPγS to Gα subunits can result in increased fluorescence. researchgate.netresearchgate.net However, the bulky nature of the fluorescent tag can sometimes reduce the affinity of the analog for G proteins compared to untagged GTPγS, which may limit their use as direct replacements in all applications. jenabioscience.comnih.gov Despite this, these analogs are valuable tools for specific spectroscopic studies of G protein interactions. researchgate.net

The development of both radioactive and non-radioactive GTPγS binding assays has facilitated their adaptation for high-throughput screening (HTS) platforms in drug discovery. sci-hub.setandfonline.comnih.gov Assays using [³⁵S]GTPγS have been successfully implemented in automated HTS systems, often utilizing scintillation proximity assay (SPA) technology to avoid filtration steps. nih.govresearchgate.netnih.gov Non-radioactive methods, such as those employing Europium-labeled GTP and homogeneous time-resolved fluorescence (HTRF), have also been developed and adapted for HTS, offering a safer and more convenient alternative for screening large compound libraries. sci-hub.serevvity.comrevvity.com These HTS-compatible assays enable the rapid identification of compounds that modulate GPCR activity by affecting G protein activation. tandfonline.comresearchgate.net

Fluorescently Tagged GTPγS Analogs (e.g., BODIPY-FL-GTPγS, Mant-GTPγS)

Reconstituted Systems and Membrane Preparations in GPCR-G-Protein Interaction Studies

GTPγS binding assays are commonly performed using membrane preparations from cells or tissues expressing the GPCR of interest. nih.govresearchgate.netrevvity.com These membrane preparations contain the GPCR and endogenous or exogenously expressed G proteins, allowing for the study of receptor-G protein coupling in a more native-like environment. researchgate.netrevvity.com Reconstituted systems, which involve purifying and combining GPCRs and G proteins into a controlled lipid environment such as liposomes or nanodiscs, also utilize GTPγS to study the direct interaction and activation of G proteins by purified receptors. researchgate.netox.ac.uk These systems are valuable for dissecting the molecular mechanisms of GPCR-G protein coupling and can be used with GTPγS binding assays to quantify the interaction. researchgate.netox.ac.uk The choice between membrane preparations and reconstituted systems depends on the specific research question and the availability of purified components. nih.gov

Investigation of Small GTPase Function and Regulation

Small GTPases, members of the Ras superfamily, act as molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state, regulating diverse cellular processes. youtube.comcytoskeleton.comresearchgate.net GTPγS is a critical tool for studying the function and regulation of these proteins because it locks them in their active, GTP-bound conformation. youtube.comcytoskeleton.com

GTPγS is widely used to constitutively activate small GTPases belonging to the Ras superfamily, including Rho, Rac, Cdc42, Arf, and Sar proteins. cytoskeleton.comcytoskeleton.comjenabioscience.com By adding GTPγS to cell lysates or purified protein preparations, researchers can ensure that a significant population of the target GTPase is in the active, GTP-bound state, regardless of the activity of regulatory proteins like GEFs and GAPs. youtube.comthermofisher.com This allows for the investigation of the downstream effects of activated GTPases, such as their interaction with effector proteins or their involvement in cellular processes like cytoskeletal reorganization, membrane trafficking, and signal transduction pathways. cytoskeleton.comthermofisher.commdpi.com Pull-down assays, which utilize the high affinity of effector proteins for the active, GTPγS-bound form of specific GTPases, are a common method to measure the activation state of these proteins. cytoskeleton.comthermofisher.com These assays typically involve incubating cell lysates with an immobilized protein-binding domain (PBD) from a downstream effector, which selectively binds to the active GTPase. thermofisher.com The bound GTPase is then detected, often by Western blotting. thermofisher.com Studies using GTPγS activation and pull-down assays have provided significant insights into the roles of various Ras superfamily members in different cellular contexts. For example, GTPγS has been used to demonstrate the activation of Rac and its role in regulating actin-gelsolin interactions in neutrophils. nih.gov

GTPγS-Dependent Effector Pull-Down Assays

GTPγS is extensively used in pull-down assays to isolate and identify proteins that interact with activated small GTPases. cytoskeleton.comthermofisher.com Small GTPases, such as those belonging to the Ras, Rho, and Arf families, act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. thermofisher.comfu-berlin.de In their active, GTP-bound form, these GTPases bind to specific downstream effector proteins, triggering various cellular responses. thermofisher.comnih.gov

GTPγS-dependent pull-down assays leverage this interaction. In this method, cell lysates containing both active and inactive GTPases are incubated with a fusion protein consisting of a tag (such as GST) and the protein-binding domain (PBD) or Rho-binding domain (RBD) of a known effector protein that specifically binds to the active form of the GTPase of interest. thermofisher.comthermofisher.com Prior treatment of cell lysates with GTPγS can be used as a positive control to ensure that all target GTPases are in their active conformation, leading to high enrichment in the pull-down. thermofisher.com The fusion protein bound to the active GTPase is then isolated, typically using affinity beads (e.g., glutathione (B108866) agarose (B213101) for GST-tagged proteins). thermofisher.comthermofisher.com Unbound proteins, including the inactive, GDP-bound GTPase, are washed away. thermofisher.com The pulled-down active GTPase is then detected and quantified, commonly by Western blot analysis using antibodies specific to the GTPase. thermofisher.comthermofisher.com This technique allows researchers to assess the activation status of specific small GTPases under different experimental conditions and identify novel effector proteins. thermofisher.comthermofisher.comfu-berlin.de

Analysis of GTPase Cycles and Regulatory Protein Interactions

The GTPase cycle, the process of switching between the GDP-bound (inactive) and GTP-bound (active) states, is tightly regulated by guanine (B1146940) nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). youtube.combiorxiv.orgbiologists.com GEFs promote the release of GDP and the binding of GTP, thereby activating the GTPase, while GAPs stimulate the intrinsic GTPase activity, leading to GTP hydrolysis and inactivation. youtube.combiorxiv.org

GTPγS is a valuable tool for studying these regulatory interactions because its resistance to hydrolysis effectively traps the GTPase in the active state, bypassing the action of GAPs. wikipedia.orgyoutube.com By using GTPγS, researchers can investigate the binding of GEFs to the inactive form and the interaction of effectors with the constitutively active, GTPγS-bound form. Studies using GTPγS have provided insights into the mechanisms by which GAPs prevent nucleotide exchange on activated Ras proteins, suggesting a role for GAPs in protecting the active form from unproductive exchanges and contributing to the regulation of the physiological GDP/GTP cycle. nih.gov Furthermore, the use of radiolabeled GTPγS, such as [³⁵S]GTPγS, is a common method for measuring G protein activation, particularly in the context of G protein-coupled receptors (GPCRs). revvity.comresearchgate.netnih.govnih.gov This assay quantifies the binding of the non-hydrolyzable analog to Gα subunits following receptor activation, providing a direct measure of G protein engagement. researchgate.netnih.gov

Modulation of Ion Channel Activity

G proteins, activated downstream of GPCRs, play a significant role in modulating the activity of various ion channels, thereby influencing cellular excitability and signaling. mdpi.comnih.govresearchgate.net GTPγS is frequently used to constitutively activate G proteins and study their direct or indirect effects on ion channel function.

G-Protein Regulation of Voltage-Gated Ion Channels

Voltage-gated ion channels are critical for generating and propagating electrical signals in excitable cells. G proteins can modulate the activity of these channels through various mechanisms, including direct interaction of G protein subunits (particularly Gβγ) with the channel protein or via downstream signaling pathways involving second messengers. nih.govnih.gov

Studies utilizing intracellular application of GTPγS have demonstrated its ability to induce changes in voltage-gated calcium channel activity. For instance, in pulmonary arterial myocytes, GTPγS caused an increase in intracellular calcium concentration by activating voltage-dependent calcium channels. physiology.org This effect was similar to that observed with endothelin-1 (B181129) and phorbol (B1677699) 12-myristate 13-acetate (PMA), suggesting a role for Rho kinase in this pathway. physiology.org In pancreatic beta cells, intracellular application of GTPγS resulted in a reduction of peak calcium currents, indicating an inhibitory modulation of L-type calcium channels by G protein activation. nih.gov This inhibition appeared to be a direct interaction with the channel and not mediated by second messenger systems. nih.gov The use of GTPγS in patch-clamp experiments allows for the study of G protein effects on channel kinetics and voltage dependence in a sustained manner. nih.govnih.gov

G-Protein Regulation of Ligand-Gated Ion Channels (e.g., Neuronal Nicotinic Acetylcholine (B1216132) Receptors)

Ligand-gated ion channels, also known as ionotropic receptors, open in response to the binding of specific chemical messengers like neurotransmitters. wikipedia.orgkenhub.com While primarily regulated by ligand binding, their activity can also be modulated by G protein signaling pathways. nih.govyoutube.com

GTPγS has been used to investigate the G protein modulation of neuronal nicotinic acetylcholine receptors (nAChRs). Studies in rat intrinsic cardiac ganglia have shown that intracellular dialysis with GTPγS increased the agonist affinity of nAChRs and potentiated nicotine-evoked whole-cell currents. nih.gov This modulation was agonist-specific and appeared to involve a direct interaction between G protein subunits, particularly Gβγ, and the nAChR channels, leading to an increased open probability of single-channel currents. nih.gov The use of GTPγS in these experiments helps to isolate the effects of sustained G protein activation on receptor function. nih.gov

Studies on Calcium-Activated Channels and Intracellular Calcium Dynamics

G proteins can also influence calcium-activated channels and intracellular calcium dynamics through various mechanisms, including the regulation of calcium release from intracellular stores and modulation of calcium entry across the plasma membrane. mdpi.comresearchgate.net

GTPγS has been employed to explore these processes. In rat macrophages, GTPγS application to the internal surface of the plasma membrane restored the activity of ATP-activated, GTP-dependent calcium channels that had disappeared after patch excision. nih.gov This suggests a requirement for G protein activation for the function of these channels. nih.gov The study further revealed that elevated intracellular calcium concentrations decreased the mean inward current through these channels by altering the occupancy of different conductance sublevels, rather than fixing the channel in a closed state. nih.gov While injection of GTPγS into mouse lacrimal acinar cells caused intracellular calcium release, it failed to activate calcium entry, suggesting that while G protein activation can trigger release, the subsequent entry might involve other GTP-dependent steps, potentially involving small G proteins. researchgate.net The use of GTPγS helps to differentiate the roles of G protein activation in calcium release versus calcium entry pathways. nih.govresearchgate.net

Gtpγs in the Study of Membrane Trafficking and Organelle Dynamics

Regulation of Vesicular Transport Pathways

Vesicular transport pathways facilitate the movement of proteins, lipids, and other molecules between various cellular compartments, including the endoplasmic reticulum (ER), Golgi apparatus, and endosomes. researchgate.netoatext.com The regulation of these pathways involves a sophisticated interplay of GTP-binding proteins that act as molecular switches, cycling between active GTP-bound and inactive GDP-bound states. nih.govnih.gov The non-hydrolyzable nature of GTPγS makes it a valuable tool for trapping these proteins in their active conformation, thereby inhibiting steps that require GTP hydrolysis and allowing for the accumulation and study of specific transport intermediates. wikipedia.orgnih.gov

Endoplasmic Reticulum to Golgi Transport

Transport from the ER to the Golgi is a critical step in the secretory pathway, primarily mediated by COPII-coated vesicles. oatext.comfrontiersin.org Studies using semi-intact cells and in vitro systems have shown that transport between the ER and the cis-Golgi compartment requires GTP hydrolysis. nih.gov The presence of micromolar concentrations of GTPγS has been shown to rapidly and irreversibly inhibit this transport step, causing the accumulation of transported proteins in punctate pre-Golgi intermediates distributed throughout the cytoplasm. nih.govnih.govrupress.org This suggests that a GTP hydrolysis-dependent step occurs at a position intermediate between the ER and the calcium-requiring step involved in vesicle delivery to the cis-Golgi. nih.gov

While COPII-dependent export from the ER is blocked by mutations in Sar1a that inhibit GTP hydrolysis, microinjected GTPγS does not significantly interfere with this initial ER export step in intact cells. nih.gov However, subsequent transport to the Golgi complex is blocked by GTPγS, indicating distinct GTPase requirements for different stages of ER-to-Golgi transport. nih.gov

Intra-Golgi Transport Mechanisms

Transport within the Golgi apparatus is a complex process with ongoing debate regarding the precise mechanisms involved, including vesicular transport, cisternal maturation, and diffusion via continuities. mdpi.comelifesciences.org COPI-coated vesicles are implicated in transport between Golgi stacks and retrograde transport from the Golgi to the ER. oatext.commolbiolcell.org

Incubation of in vitro reconstituted Golgi tubules in the presence of GTPγS and cytosol leads to the transformation of tubules into bead-like structures and subsequent vesiculation. mdpi.com This observation supports the idea that COPI, whose recruitment to Golgi membranes is initiated by ARF-GTP, may be involved in the fission of membrane tubules that connect different Golgi compartments. mdpi.commolbiolcell.org

Studies using cell-free systems reconstituting transport to different Golgi compartments (medial, trans, and trans-Golgi network) have shown that GTPγS inhibits transport, and this inhibition is dependent on ARF. nih.gov Depletion of ARF abolishes vesicle formation and inhibition by GTPγS, while re-addition of myristoylated ARF1 restores the GTPγS sensitivity. nih.gov This indicates that ARF is the GTP-sensitive component involved in these transport events, although vesicle formation may not be strictly required for in vitro transport at all levels of the stack. nih.gov

Endosome Fusion and Maturation Processes

Endosomes are key organelles in the endocytic pathway, involved in sorting and processing internalized molecules. nih.gov Endosome fusion is a critical step in their maturation. GTP-binding proteins are required for endosome fusion. duke.edu While high concentrations of cytosol and GTPγS can inhibit fusion among early endocytic vesicles in vitro, GTPγS remarkably stimulates fusion under conditions where cytosolic components are limiting. molbiolcell.orgnih.govnih.gov This suggests that a GTP-binding protein facilitates the binding of cytosolic factors required for endosome fusion to the endosomal membrane and stabilizes an intermediate state of the fusion process that is resistant to dilution. molbiolcell.orgnih.gov The stimulatory effect of GTPγS on endosome fusion further suggests a role for a GTP-binding protein in the priming of vesicles before fusion. molbiolcell.orgnih.gov

Role of Arf/Sar GTPases in Coat Protein Assembly and Vesicle Formation

Sar and Arf GTPases are central regulators in the biogenesis of transport vesicles, acting as molecular switches that cycle between GTP-bound (active) and GDP-bound (inactive) states. nih.govnih.gov Their activation, catalyzed by guanine (B1146940) nucleotide exchange factors (GEFs), leads to a conformational change that exposes an N-terminal amphipathic α-helix, promoting membrane insertion and triggering the recruitment and assembly of coat proteins. nih.govnih.gov GTPγS, by preventing hydrolysis, stabilizes the active, membrane-bound form of these GTPases, thus facilitating the study of coat protein recruitment and vesicle formation steps that occur before GTP hydrolysis. wikipedia.org

COPI Vesicle Biogenesis

COPI-coated vesicles mediate transport within the Golgi and retrograde transport to the ER. oatext.commolbiolcell.org Arf1 is the small GTPase that recruits the coatomer complex to the Golgi membrane to initiate COPI vesicle formation. oatext.comnih.gov In the traditional model, Arf-GTP recruits coatomer, which then polymerizes to deform the membrane and produce vesicles. oatext.com GTP hydrolysis of Arf is thought to occur after vesicle formation to facilitate uncoating. oatext.com

However, research using GTPγS has provided insights into the role of GTP hydrolysis at earlier stages of COPI vesicle biogenesis. Studies have shown that cargo incorporation into COPI-coated vesicles is inhibited in the presence of GTPγS or dominant-negative Arf1 mutants deficient in GTP hydrolysis. oatext.commolbiolcell.orgnih.govresearchgate.net This suggests that GTP hydrolysis of Arf is required for efficient cargo sorting before COPI vesicles are fully formed. oatext.com While Arf-mediated GTP hydrolysis is known to regulate coat disassembly, these findings reveal a multi-functional role for Arf in COPI-mediated transport, including a requirement for GTP hydrolysis during the cargo uptake phase. nih.govresearchgate.net

The role of Arf GTPase-activating proteins (ArfGAPs) in COPI vesicle formation is complex and debated. oatext.comnih.gov While ArfGAPs are required for COPI function, it is debated whether they primarily act catalytically to induce GTP hydrolysis or also serve as stoichiometric structural components of the coat. nih.gov Experiments using GTPγS have contributed to this debate by allowing the accumulation of coated structures where GTP hydrolysis is blocked, providing a system to study the requirements for coat release and vesicle formation. nih.gov

COPII Vesicle Formation

COPII-coated vesicles are responsible for the anterograde transport of proteins and lipids from the ER to the Golgi. oatext.comnih.govfrontiersin.org Sar1 is the key small GTPase that initiates COPII vesicle formation. nih.govnih.govfrontiersin.org Activated Sar1-GTP recruits the inner coat complex (Sec23/Sec24) to the ER membrane, forming a pre-budding complex that includes cargo proteins. frontiersin.orgresearchgate.net The outer coat complex (Sec13/Sec31) is then recruited, leading to membrane deformation and vesicle budding. frontiersin.orgresearchgate.net

In vitro reconstitution assays have shown that the budding of COPII-coated vesicles requires GTP loading of Sar1. frontiersin.org While the GTPase activity of Sar1 is generally considered necessary for vesicles to detach from the ER, some reports suggest it may not be strictly required for this process. frontiersin.org The GTP-bound form of Sar1 recruits the Sec23/24 complex to membranes, and this complex is required for the binding of Sec13/31. wisc.edu Crystallographic analysis of the Sec23/24-Sar1 complex stabilized by a non-hydrolyzable GTP analog reveals the structural basis for GTP-dependent recruitment of this coat complex. researchgate.net Although the direct effect of GTPγS on inhibiting a specific step in COPII budding is less emphasized in the provided texts compared to COPI, the principle of using a non-hydrolyzable analog to study the GTP-bound state of Sar1 and its interaction with coat components remains relevant to understanding COPII biogenesis.

Mitochondrial Dynamics: OPA1 GTPase and Membrane Remodeling

Mitochondria are dynamic organelles that constantly undergo fusion and fission events, processes collectively known as mitochondrial dynamics. These dynamics are crucial for maintaining mitochondrial health, morphology, and function, including processes like energy production and apoptosis regulation. Optic atrophy 1 (OPA1) is a dynamin-related GTPase that plays a critical role in the fusion of the inner mitochondrial membrane (IMM) and the remodeling of mitochondrial cristae structure. embopress.orgresearchgate.netuniprot.org OPA1 exists in both a membrane-anchored long form (L-OPA1) and a soluble short form (S-OPA1), generated through proteolytic cleavage. embopress.orgmdpi.com Both forms are essential for efficient IMM fusion. elifesciences.orgresearchgate.net

OPA1's function in membrane remodeling is dependent on its GTPase activity. mdpi.comcapes.gov.brnih.gov The basal rate of GTP hydrolysis by OPA1 is relatively low but is significantly enhanced by association with membranes containing negative phospholipids, such as cardiolipin, which is abundant in the IMM. researchgate.netcapes.gov.brnih.gov This lipid association triggers the assembly of OPA1 into higher-order oligomers on the membrane surface. capes.gov.brnih.gov These assemblies are capable of promoting the deformation of lipid membranes into tubules. capes.gov.brnih.gov

GTPγS (guanosine 5'-O-[gamma-thio]triphosphate) is a non-hydrolyzable or slowly hydrolyzable analog of GTP. wikipedia.org Due to its resistance to hydrolysis, GTPγS acts as a tool to trap GTP-binding proteins, including GTPases like OPA1, in their GTP-bound, active conformation. wikipedia.org Studies using GTPγS have provided insights into the mechanism of OPA1-mediated membrane remodeling.

Research has shown that the membrane tubulation activity of OPA1 can be suppressed by GTPγS. capes.gov.brnih.gov This suggests that the dynamic cycle of GTP binding and hydrolysis is necessary for the complete membrane remodeling process driven by OPA1. While OPA1 can bind to membranes and induce tubulation independently of GTP hydrolysis, the binding of GTPγS triggers conformational changes in OPA1. elifesciences.orgnih.gov Specifically, in the context of S-OPA1 assembled on membranes, the binding of GTPγS leads to a rearrangement of the helical lattice formed by OPA1 and results in membrane tube expansion, similar to observations with the yeast OPA1 homolog, Mgm1. elifesciences.org These findings support a model where OPA1 utilizes a dynamin-like power stroke mechanism, driven by GTP hydrolysis, to remodel the mitochondrial inner membrane during fusion. elifesciences.org The non-hydrolyzable nature of GTPγS prevents the progression through the complete power stroke cycle, thus inhibiting the full membrane remodeling activity.

The interaction of OPA1 with cardiolipin-containing membranes is crucial for stimulating its GTPase activity and promoting its assembly into structures that drive membrane curvature and mitochondrial fusion. capes.gov.brnih.govuniprot.org Cryo-electron microscopy studies have revealed that S-OPA1 can assemble onto membranes in a helical array. elifesciences.org The binding of GTPγS to S-OPA1 causes a conformational change and a rearrangement of this helical structure, leading to tube expansion. elifesciences.org This indicates that the nucleotide-bound state, stabilized by GTPγS, represents a conformation involved in the membrane remodeling process, but the subsequent hydrolysis is required for the completion of the fusion event.

Structural Biology Contributions Utilizing Gtpγs

X-ray Crystallography of GTPase-GTPγS Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins at atomic resolution. The use of GTPγS in conjunction with X-ray crystallography has been instrumental in solving the structures of various GTPases in their active, GTP-bound state. nih.govrcsb.orgpdbj.org Forming stable complexes between GTPases and GTPγS is essential for obtaining well-ordered crystals suitable for diffraction analysis. researchgate.net

Studies utilizing X-ray crystallography of GTPase-GTPγS complexes have revealed significant conformational differences between the inactive, GDP-bound state and the active, GTPγS-bound state, particularly in the "switch" regions (Switch I and Switch II). nih.govresearchgate.netpdbj.org These regions undergo substantial rearrangements upon GTP (or GTPγS) binding, which are critical for effector interaction and downstream signaling. mdpi.comnih.govresearchgate.net For example, the crystal structure of RhoA complexed with GTPγS showed large conformational differences in Switch I and Switch II compared to the GDP-bound form, creating hydrophobic patches on the surface of Switch I suggested to be involved in effector binding. nih.govresearchgate.net Similarly, structural comparisons of RhoC bound to different non-hydrolyzable GTP analogs, including GTPγS, revealed distinct conformational changes in the switch domains, suggesting that RhoC can adopt multiple active states. pdbj.org

The crystal structure of transducin-alpha complexed with GTPγS at 2.2 Å resolution provided early insights into the active conformation of a G protein alpha subunit. jenabioscience.com Another study on the Gi alpha 1 subunit complexed with GTPγS demonstrated specific roles for conserved residues in transition-state stabilization and revealed conformational changes that may promote the release of the beta-gamma subunit complex upon activation. rcsb.org

Cryo-Electron Microscopy (Cryo-EM) of G-Protein/GPCR-GTPγS Intermediates

Cryo-EM has emerged as a vital technique for determining the structures of large, dynamic protein complexes, including G protein-coupled receptors (GPCRs) in complex with heterotrimeric G proteins. GTPγS is frequently used in Cryo-EM studies to stabilize the active state of the G protein within the GPCR-G protein complex, allowing for structural characterization of these signaling assemblies. biorxiv.orgnih.govresearchgate.net

Time-resolved Cryo-EM studies employing GTPγS have provided unprecedented insights into the conformational trajectory of G protein activation upon agonist-induced GPCR stimulation. biorxiv.orgnih.govbiorxiv.org By capturing intermediate states at different time points after GTP (or GTPγS) addition, researchers can visualize the dynamic structural changes that occur during nucleotide exchange and G protein activation. biorxiv.orgnih.govbiorxiv.org These studies have shown how structural changes propagate from the nucleotide-binding pocket through the GTPase domain, leading to alterations in the Gα switch regions and the α5 helix, ultimately weakening the interaction between the G protein and the GPCR. biorxiv.orgnih.govbiorxiv.org

Cryo-EM structures of GPCR-G protein complexes stabilized with GTPγS have been determined for various receptors, including the β2-adrenergic receptor, providing detailed views of the active signaling complex. biorxiv.orgnih.gov These structures highlight the repositioning of the α5 helix and the disengagement of the alpha-helical domain (AHD) from the Ras-homology domain (RHD) in the Gα subunit upon GTP binding, events crucial for G protein activation and dissociation from the receptor. biorxiv.orgnih.gov

Revealing Active Conformations and Effector Binding Sites

A primary contribution of GTPγS in structural biology is its ability to stabilize the active conformation of GTP-binding proteins, which is essential for understanding how these proteins interact with their downstream effectors. wikipedia.orgwikipedia.org By trapping the protein in the GTP-bound state, structural studies can delineate the specific regions and residues that become exposed or undergo conformational changes necessary for effector binding. nih.govrcsb.orgresearchgate.netpdbj.orgbiorxiv.org

X-ray crystallography of GTPase-GTPγS complexes has directly revealed the structural rearrangements in the switch regions that create or expose effector binding sites. nih.govresearchgate.netpdbj.org For instance, the hydrophobic patches formed on the surface of RhoA's Switch I region in the GTPγS-bound state are indicative of effector interaction sites. nih.govresearchgate.net Comparisons between the GTPγS-bound and GDP-bound structures of GTPases like RhoA and RhoC have highlighted the specific structural differences in the switch regions that dictate their distinct effector binding preferences and cellular outcomes. nih.govresearchgate.netpdbj.org

Cryo-EM studies of GPCR-G protein-GTPγS complexes further illustrate how the active conformation of the G protein, stabilized by GTPγS, facilitates interaction with downstream signaling molecules. biorxiv.orgnih.gov The structural changes observed in the Gα subunit upon GTPγS binding, such as the repositioning of helices and domains, are directly linked to its ability to engage and activate effector proteins. biorxiv.orgnih.govbiorxiv.org

Furthermore, studies on proteins that interact with microtubules have utilized GTPγS to mimic the structure of the growing microtubule end, which is recognized by end-binding proteins (EBs). elifesciences.orgnih.gov This demonstrates how GTPγS can be used to stabilize specific nucleotide-bound conformations that are relevant for protein-protein interactions beyond the classical GTPase-effector interactions. nih.gov

Advanced Research Concepts and Future Directions with Gtpγs

Probing Biased Agonism and Functional Selectivity in GPCR Signaling

Biased agonism, or functional selectivity, describes the ability of different ligands binding to the same GPCR to selectively activate distinct downstream signaling pathways. frontiersin.orgnih.govnih.gov This phenomenon is a critical area of modern pharmacology, as biased agonists hold potential for developing therapeutics with improved efficacy and reduced side effects by selectively targeting beneficial signaling cascades. nih.govfrontiersin.orgiric.ca GTPγS binding assays are instrumental in characterizing G protein-biased signaling. frontiersin.orgnih.gov By measuring the activation of specific G protein subtypes (Gαs, Gαi/o, Gαq/11, Gα12/13), researchers can determine the propensity of a ligand to preferentially activate one G protein pathway over another. nih.goviric.ca

Assessment of functional selectivity often involves comparing a ligand's activity in a G protein-dependent assay, such as the GTPγS binding assay, with its activity in a β-arrestin recruitment assay or other downstream signaling assays. nih.govnih.govfrontiersin.org While cell-based assays offer high signal-to-noise ratios and selectivity, the GTPγS binding assay can also be applied to endogenous tissue samples, providing insights into G protein signaling in a more physiologically relevant context. nih.gov However, a limitation of the traditional GTPγS assay in this context is the difficulty in distinguishing between different Gα proteins without specific techniques like immunoprecipitation. nih.govnih.gov

Investigating Constitutive Activity of GPCRs and G-Proteins

Constitutive activity refers to the ability of a GPCR to exhibit a basal level of activity and spontaneously activate G proteins even in the absence of an agonist. nih.govresearchgate.netnih.govbiorxiv.org This phenomenon is observed in many wild-type GPCRs and can be enhanced by naturally occurring or disease-causing mutations. researchgate.netnih.gov Constitutive activity leads to an increase in basal G protein activity. nih.gov

GTPγS binding assays are a key method for detecting and quantifying the constitutive activity of GPCRs and G proteins. nih.govnih.govresearchgate.net By measuring GTPγS binding in the absence of added agonist, researchers can assess the intrinsic ability of a receptor or G protein to adopt an active conformation and engage in nucleotide exchange. nih.gov The GTPγS binding assay can detect inverse agonism if there is sufficient basal activity for a particular GPCR, as inverse agonists stabilize the inactive state of the receptor, thereby reducing constitutive G protein activation. nih.govnih.gov While constitutive activity can be observed in various systems, including native tissues and recombinant expression systems, and for GPCRs coupled to different G protein families, the sensitivity of the GTPγS assay for detecting low levels of constitutive activity, particularly for Gαi/o-coupled receptors, can be a limitation. nih.govnih.govbiorxiv.orgrevvity.com

Application in In Vitro Reconstitution of Complex Signaling Systems

GTPγS is invaluable in the in vitro reconstitution of complex signaling systems, allowing for the dissection of molecular mechanisms in a controlled environment. By combining purified or semi-purified components of a signaling pathway, such as GPCRs, G proteins, and effectors, researchers can use GTPγS to activate G proteins and study their interactions and downstream consequences.

This approach has been successfully applied to study various signaling modules. For instance, in vitro reconstitution systems using membrane preparations and purified G protein subunits have been used with the [³⁵S]GTPγS binding assay to demonstrate initial signaling events following receptor activation. researchgate.net Reconstituted systems have also been used to study the dissociation of Gα and Gβγ subunits upon GPCR activation, providing insights into the early steps of signal transduction. researchgate.net Beyond GPCRs, GTPγS has been utilized in reconstituting other GTP-dependent processes, such as the activation of iron regulatory protein-1 by oxidative stress in vitro, where GTPγS was shown to block activation, highlighting the requirement for GTP hydrolysis in this system. nih.gov The ability to reconstitute these systems in vitro with GTPγS allows for detailed biochemical analysis of protein-protein interactions and enzymatic activities.

Integration with Biophysical Techniques for Real-Time G-Protein Dynamics

The study of G protein dynamics in real-time is crucial for a complete understanding of signaling kinetics. GTPγS, by trapping G proteins in an activated state, facilitates the application of various biophysical techniques to probe conformational changes and interactions.

Techniques such as Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) have been widely used to monitor G protein activation and subunit dissociation in live cells. nih.govbiorxiv.orgresearchgate.net While these techniques can monitor the dynamic process of GDP-GTP exchange and subsequent conformational changes, using non-hydrolyzable analogs like GTPγS can help stabilize specific conformations for structural and dynamic studies. For example, biophysical techniques have been used to probe the contributions of noncovalent interactions to the stability of Gα proteins in their GTPγS-bound conformation. acs.org Solution NMR, small-angle X-ray scattering, and molecular dynamics simulations have been employed to study the internal mobility and conformational dynamics of Gα subunits in complex with GTP analogs, revealing that Gα is rigid in the GTP-bound state compared to the apo or GDP-bound states. nih.gov These integrated approaches provide detailed structural and dynamic insights into the G protein activation cycle. nih.govplos.org

Emerging Methodologies and Analogs for Enhanced Specificity and Sensitivity

While [³⁵S]GTPγS binding assays remain a standard, the need for higher throughput, reduced reliance on radioactivity, and improved sensitivity has driven the development of emerging methodologies and novel GTP analogs.

Europium-labeled GTP (Eu-GTP) has emerged as a promising non-radioactive alternative to [³⁵S]GTPγS for measuring G protein activation. nih.govresearchgate.net Eu-GTP binding assays offer sensitivity comparable to or exceeding radioactive methods and are amenable to time-resolved fluorescence detection and high-throughput formats. nih.govresearchgate.net These assays have been applied to analyze both heterotrimeric and monomeric G proteins from various sources. researchgate.net

Considerations for Experimental Design and Interpretation with Gtpγs

Comparative Analysis of Radioactive ([35S]GTPγS) and Non-Radioactive (e.g., Eu-GTP) Analogs

Historically, the radioactive analog [35S]GTPγS has been the standard for measuring G protein activation in functional assays nih.govresearchgate.net. This method involves quantifying the binding of the radiolabeled GTPγS to G proteins, often in membrane preparations nih.govrevvity.com. The accumulation of bound [35S]GTPγS, due to its resistance to hydrolysis, serves as a measure of G protein activation stimulated by agonists nih.gov.

While [35S]GTPγS assays are sensitive and well-established, the inherent limitations of working with radioactivity, such as handling, disposal, and limited shelf-life, have driven the development of non-radioactive alternatives researchgate.net. Europium-labeled GTP (Eu-GTP) is one such alternative that utilizes time-resolved fluorescence (TRF) for detection researchgate.net. Eu-GTP binding assays offer the advantage of being non-radioactive and can be adapted for high-throughput screening (HTS) researchgate.net.

Studies comparing [35S]GTPγS and Eu-GTP have shown comparable results in terms of ligand potency and efficacy for certain GPCRs mendeley.com. For instance, in assays for Histamine H3 receptors, the pEC50 values for several agonists were found to be very similar between the two methods . Eu-GTP has been demonstrated as a general nonradioactive substitute for [35S]GTPγS in high-throughput G protein studies, showing similar levels of G protein activation in membrane preparations stimulated by agonists researchgate.net.

However, there can be differences in the affinity of these analogs for G proteins. The affinity of heterotrimeric G proteins for Eu-GTP has been reported to be reduced 2- to 10-fold compared to [35S]GTPγS, and for small G proteins, the reduction can be even greater (20- to 50-fold) researchgate.net. This difference in affinity may necessitate using higher concentrations of Eu-GTP in assays compared to [35S]GTPγS to achieve comparable binding nih.gov. For example, while [35S]GTPγS is typically used at picomolar to low nanomolar concentrations (e.g., ~0.1 nM), Eu-GTP might be used at around 5 nM nih.govnih.gov. Fluorescent analogs like BODIPY FL GTPγS have also been noted to have significantly lower affinity to Gα proteins, potentially making them less reliable for precise exchange rate measurements csic.es.

Despite the differences in affinity, non-radioactive assays like those using Eu-GTP provide a viable and often preferable alternative for high-throughput applications due to the convenience and reduced hazards compared to radioactivity researchgate.net.

Here is a summary table comparing the characteristics of [35S]GTPγS and Eu-GTP based on the provided information:

Feature[35S]GTPγS AssayEu-GTP Assay
Detection MethodRadiometric (Scintillation Counting)Time-Resolved Fluorescence (TRF)
RadioactivityYesNo
ThroughputLower throughput (historically)Higher throughput (suitable for HTS)
Affinity for G proteinsHigherLower (2-50 fold depending on G protein type) researchgate.net
Typical Concentration~0.1 nM nih.gov~5 nM nih.gov
AdvantagesSensitive, well-established researchgate.netNon-radioactive, HTS compatible
DisadvantagesRadioactive handling/disposal Lower affinity for G proteins researchgate.net

Implications of GTPγS Non-Hydrolyzability on G-Protein Activation State

The defining characteristic of GTPγS is its resistance to hydrolysis by the intrinsic GTPase activity of G proteins wikipedia.orgontosight.ai. In the normal G protein cycle, agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit nih.govrevvity.com. The GTP-bound Gα is in an active state and can then regulate downstream effectors csic.esrevvity.com. The hydrolysis of GTP back to GDP by the G protein's GTPase activity, often accelerated by Regulator of G protein Signaling (RGS) proteins, inactivates the Gα subunit, allowing it to reassociate with Gβγ and return to an inactive state wikipedia.org.

When GTPγS binds to the Gα subunit, this hydrolysis step is significantly slowed or completely prevented wikipedia.orgontosight.ai. This results in the G protein remaining in a persistently active, GTPγS-bound state wikipedia.org. This "locked-on" state is the basis for using GTPγS to measure G protein activation, as the accumulation of bound GTPγS directly reflects the extent of receptor-catalyzed nucleotide exchange nih.govnih.gov.

The non-hydrolyzability of GTPγS perturbs the natural G protein cycle nih.gov. While native GTP binding and hydrolysis represent a dynamic process where the G protein cycles between active and inactive states, GTPγS binding effectively traps the G protein in the active conformation wikipedia.orgontosight.ai. This allows for the accumulation of the activated state, making it easier to detect and quantify the initial activation event triggered by receptor stimulation nih.govnih.gov.

Potential for Non-Specific Interactions or Biochemical Effects (e.g., Reducing Agent Properties)

While GTPγS is primarily used for its non-hydrolyzable property and its ability to bind to the nucleotide-binding pocket of G proteins, it is important to consider potential non-specific interactions or biochemical effects that could influence experimental outcomes.

One such consideration arises from the presence of the thiophosphate group, which introduces a sulfur atom into the molecule wikipedia.orgrevvity.com. Sulfur-containing compounds can sometimes act as reducing agents or participate in thiol-disulfide exchange reactions. While GTPγS is designed to mimic GTP and bind specifically to nucleotide-binding sites, the potential for off-target interactions, particularly with proteins containing reactive cysteine residues, should not be entirely discounted in certain experimental contexts.

Research has investigated the potential for non-specific effects of compounds in assays, including those that might involve sulfhydryl-sensitive mechanisms nih.govacs.org. For example, a study on the compound SCH-202676, initially thought to be an allosteric modulator of GPCRs, revealed that its effects in [35S]GTPγS binding assays were due to non-specific, sulfhydryl-involving actions that were reversed by the addition of a reducing agent like dithiothreitol (B142953) (DTT) nih.gov. This highlights the importance of considering potential non-specific interactions, especially when working with novel compounds in conjunction with GTPγS assays.

While there is no widespread evidence suggesting that GTPγS itself commonly acts as a significant reducing agent or promiscuously interacts with thiols in typical G protein activation assays, the chemical nature of the molecule warrants this consideration, particularly in complex biological systems or when assay conditions deviate significantly from standard protocols. The inclusion of reducing agents like DTT in assay buffers is a common practice in membrane-based assays and can help mitigate potential issues related to disulfide bond formation or oxidation, which might indirectly affect protein conformation and function, including G protein coupling and nucleotide binding.

Optimization of Assay Conditions for Specific G-Protein Systems (e.g., GDP concentration, Mg2+ concentration)

Optimizing assay conditions is critical for obtaining reliable and sensitive measurements of G protein activation using GTPγS, as the efficiency of nucleotide exchange and binding is influenced by several factors revvity.comrevvity.co.jpox.ac.uk. Key parameters that require optimization include the concentrations of GDP and Mg2+ ions, as well as other factors like NaCl and the amount of membrane protein nih.govnih.govrevvity.comrevvity.co.jp.

GDP Concentration: The concentration of GDP in the assay buffer is a crucial determinant of the signal-to-background ratio nih.govrevvity.comresearchgate.net. G proteins in their inactive state are bound to GDP ontosight.ai. For an agonist to stimulate GTPγS binding, the endogenous GDP must be released from the Gα subunit nih.govrevvity.com. Including exogenous GDP in the assay buffer helps to suppress basal (agonist-independent) GTPγS binding by competing for the nucleotide-binding site on inactive G proteins nih.govrevvity.comresearchgate.net. This increases the dynamic range of the assay, making it easier to detect the agonist-stimulated increase in GTPγS binding nih.govrevvity.comresearchgate.net.

The optimal concentration of GDP is system-dependent and must be determined experimentally for each specific GPCR and G protein system being studied nih.govnih.govrevvity.com. Factors influencing the optimal GDP concentration include the level of constitutive receptor activity and the nature of the G protein coupling nih.govrevvity.com. For instance, receptors with high constitutive activity may require higher concentrations of GDP to reduce basal signaling revvity.com. Typically, GDP concentrations in the range of 1-10 µM are used for membranes from cells expressing recombinant GPCRs, but concentrations can vary, potentially up to 300 µM for native tissue membranes nih.govnih.govrevvity.co.jp.

Mg2+ Concentration: Magnesium ions (Mg2+) are essential cofactors for guanine (B1146940) nucleotide binding to G proteins and play a critical role in promoting the conformational changes associated with G protein activation nih.govrevvity.com. The binding of GTP or GTPγS to the Gα subunit is absolutely dependent on the presence of Mg2+ nih.govrevvity.com.

Mg2+ influences the affinity of G proteins for nucleotides and affects the rate of nucleotide exchange nih.govrevvity.com. The optimal Mg2+ concentration is also system-dependent and can exhibit a biphasic effect, where increasing concentrations enhance binding up to a certain point, beyond which higher concentrations can become inhibitory revvity.com. The optimal concentration may also differ depending on the activation state of the GPCR (agonist-bound or not) revvity.com. Typical MgCl2 concentrations used in GTPγS binding assays range from 1 to 10 mM nih.govrevvity.co.jp. Experimental titration of Mg2+ concentration is necessary to find the optimal balance for a specific assay system revvity.com.

Other Factors: Other factors that may require optimization include the concentration of NaCl, the amount of membrane protein per assay, and the incubation time nih.govnih.govrevvity.co.jpox.ac.uk. NaCl can influence the conformation of some GPCRs and affect their coupling to G proteins nih.gov. The amount of membrane protein should be optimized to ensure sufficient G protein signal while minimizing non-specific binding nih.govrevvity.co.jp. Incubation time needs to be sufficient to allow equilibrium binding of GTPγS, but not so long that degradation or other time-dependent effects become significant revvity.co.jp.

Optimization of these parameters, often through systematic experimental design, is crucial for maximizing the signal window, minimizing variability, and ensuring the robustness and reproducibility of GTPγS binding assays nih.govrevvity.co.jpox.ac.uk.

ParameterTypical Range (Recombinant GPCRs)Rationale for Optimization
GDP Concentration1-10 µM (up to 300 µM for native tissue) nih.govnih.govrevvity.co.jpSuppresses basal binding, increases signal-to-background ratio nih.govrevvity.comresearchgate.net
MgCl2 Concentration1-10 mM nih.govrevvity.co.jpEssential cofactor for GTPγS binding, promotes G protein activation nih.govrevvity.com
NaCl Concentration10-100 mM (if used) nih.govrevvity.co.jpCan influence GPCR conformation and coupling for some receptors nih.gov
Membrane Protein/Well5-50 µg (96-well format) nih.govrevvity.co.jpBalances signal intensity with non-specific binding and resource usage nih.govrevvity.co.jp
Incubation Time30 min - 1 hour (typically) revvity.co.jpAllows sufficient time for equilibrium binding revvity.co.jp

Q & A

Q. How does the [35S]GTPgammaS binding assay quantify G protein-coupled receptor (GPCR) activation, and what experimental parameters are critical for reproducibility?

The assay measures agonist-induced GDP/GTP exchange on Gα subunits, reflecting receptor activation. Key parameters include:

  • Membrane preparation : Use freshly isolated or flash-frozen tissues to preserve G protein integrity .
  • GDP concentration optimization : Balance basal vs. agonist-stimulated binding (typically 1–30 µM GDP) .
  • Incubation time and temperature : 30–60 min at 25–30°C to ensure equilibrium .
  • Negative controls : Include non-specific binding (NSB) wells with excess unlabeled GTPγS .

Q. What are common pitfalls in interpreting [35S]this compound binding data, and how can they be resolved?

  • Non-linear dose-response curves : May indicate receptor desensitization or partial agonism. Use iterative curve-fitting software (e.g., GraphPad Prism) and validate with reference agonists .
  • High basal activity : Adjust GDP concentration or pre-treat membranes with pertussis toxin (PTX) for Gi/o-coupled receptors to isolate ligand-specific effects .
  • Tissue-specific variability : Normalize data to total protein content or receptor density via radioligand saturation binding .

Advanced Research Questions

Q. How can discrepancies between [35S]this compound binding and other functional assays (e.g., cAMP accumulation) be reconciled in GPCR studies?

Discrepancies often arise from:

  • Receptor reserve : High-efficacy ligands may saturate G protein coupling in GTPγS assays but show partial efficacy in downstream signaling (e.g., cAMP). Use operational model analyses to quantify efficacy (τ) and system bias .
  • Compartmentalized signaling : GTPγS assays measure proximal G protein activation, while cAMP integrates cross-talk with other pathways (e.g., Gs vs. Gi). Combine assays with pathway-specific inhibitors (e.g., NF023 for Gαs) .

Q. What strategies enhance the utility of [35S]this compound binding in high-throughput screening (HTS) for novel GPCR ligands?

  • Automated liquid handling : Reduces variability in membrane dispensing and GDP/GTPγS addition .
  • Scintillation proximity assays (SPA) : Eliminate filtration steps by using antibody-coupled beads for Gα subunit capture, improving throughput .
  • Machine learning integration : Train models on GTPγS binding data and ligand structural fingerprints to predict ligand efficacy (e.g., PTML models) .

Q. How does tissue source (e.g., brain vs. transfected cells) influence [35S]this compound binding outcomes for orphan GPCRs?

  • Endogenous regulators : Brain tissues contain modulators (e.g., RGS proteins) absent in transfected systems, altering agonist potency. Compare results with/without RGS inhibitors (e.g., CCG-63802) .
  • Receptor density : Transfected cells often overexpress receptors, leading to inflated efficacy. Normalize data to receptor Bmax values from radioligand binding .

Methodological Insights from Recent Studies

Q. How can researchers validate Gi/o-coupled receptor specificity in GTPγS assays?

  • PTX sensitivity : Pre-incubate membranes with PTX (100 ng/mL, 2 h) to ADP-ribosylate Gi/o proteins, abolishing ligand-induced binding .
  • Antibody capture : Use Gα subtype-specific antibodies (e.g., Gαq/11) to isolate signaling pathways in heterologous systems .

Q. What advancements enable GTPγS assays to study biased agonism at GPCRs?

  • Gα subtype-selective assays : Employ transfected cells expressing specific Gα subunits (e.g., Gαz for low basal activity) to dissect ligand bias .
  • Comparative analysis with β-arrestin recruitment : Pair GTPγS data with β-arrestin BRET assays to classify ligands as G protein- vs. arrestin-biased .

Data Analysis and Interpretation

Q. How should researchers address non-sigmoidal binding curves in GTPγS assays?

  • Two-site model fitting : Indicates multiple receptor states or allosteric modulation. Validate with allosteric modulators (e.g., LY2033298 for muscarinic receptors) .
  • Hill coefficient analysis : Slopes >1 suggest positive cooperativity; <1 suggests negative cooperativity or receptor heterogeneity .

Q. What statistical approaches are recommended for multi-group GTPγS studies (e.g., disease vs. control tissues)?

  • Mixed-effects models : Account for nested variability (e.g., inter-subject differences in human postmortem studies) .
  • False discovery rate (FDR) correction : Adjust p-values for multiple comparisons in large datasets (e.g., HTS outputs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.